molecular formula C16H14ClN3O2 B3280785 Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 72197-29-6

Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B3280785
CAS No.: 72197-29-6
M. Wt: 315.75 g/mol
InChI Key: PIJYINDXGRWQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds to which the compound belongs, has been reported in the literature . The synthesis involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The reaction conditions were harsh in most of the protocols and tedious work-up procedures in a few cases .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H15N3O2 . The compound is a solid .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been studied extensively . The pyrazolo[3,4-d]pyrimidines have been synthesized by a three-step reaction starting with 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile .

Future Directions

The future directions for research on Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate and related compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

Properties

IUPAC Name

ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)12-9-18-15-13(17)14(19-20(15)10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJYINDXGRWQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C3=CC=CC=C3)Cl)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 4
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-chloro-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.